4-Nitrothiophenol

Surface-Enhanced Raman Scattering Plasmonics Integrated Photonics

Researchers requiring a reproducible SERS calibration standard face inconsistent signal-to-noise ratios with generic thiols. 4-Nitrothiophenol eliminates this variability through its uniquely strong Raman cross-section and well-defined electrochemical reduction to 4-ATP. - Delivers an 8×10⁶ enhancement factor in waveguide-integrated SERS platforms for single-molecule sensitivity. - Provides a quantitative, multi-modal EC-Raman validation via its characteristic NO₂ peak loss at 1337 cm⁻¹ and reduction at -0.3 V vs. Ag/AgCl. - Ensures lot-to-lot consistency for reliable plasmonic catalysis benchmarking and biosensor functionalization.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 1849-36-1
Cat. No. B108094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrothiophenol
CAS1849-36-1
Synonyms4-Nitrobenzenethiol;  4-Nitrophenyl Mercaptan;  NSC 128182;  p-Nitrobenzenethiol;  p-Nitrophenyl Mercaptan;  p-Nitrothiophenol; 
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S
InChIInChI=1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H
InChIKeyAXBVSRMHOPMXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrothiophenol: Plasmonic Catalysis and SERS Model Substrate


4-Nitrothiophenol (4-NTP) is a para-substituted aromatic thiol [1] with the molecular formula C₆H₅NO₂S and a molecular weight of 155.17 g/mol . As a foundational organosulfur building block, its utility extends from classical synthesis of sulfenyl chloride reagents [1] to modern applications as a flagship model substrate in plasmon-driven catalysis and surface-enhanced Raman scattering (SERS) research [2]. The compound's distinctive yellow crystalline solid form and its predicted pKa of 4.68 are baseline characteristics, but its true procurement value lies in its uniquely strong and quantifiable Raman activity, which is essential for high-sensitivity spectroscopic and electrochemical assays.

Model Substrate Plasmon-driven catalysis and SERS research; established EC-Raman standard
Workflow Self-assembled monolayer (SAM) preparation for spectroelectrochemical calibration and sensor functionalization
Key Attribute Reported strong Raman scattering cross-section supports high-sensitivity spectroscopic and electrochemical assays

Why 4-Nitrothiophenol Cannot Be Substituted in Critical Assays


Substituting 4-Nitrothiophenol (4-NTP) with structurally similar aromatic thiols like 4-aminothiophenol (4-ATP), thiophenol, or 4-chlorothiophenol is not a scientifically valid interchange. The unique combination of the strongly electron-withdrawing para-nitro group and the thiol anchoring moiety creates a compound with a distinct acid dissociation constant (pKa ~4.6) , which is approximately two orders of magnitude lower than 4-ATP (pKa 6.85) and significantly lower than unsubstituted thiophenol [1]. This marked difference in acidity directly impacts nucleophilicity, self-assembled monolayer (SAM) packing density, and electrochemical reduction potentials . In practice, the para-nitro group imparts an exceptionally large Raman scattering cross-section [2], making 4-NTP a singularly effective probe molecule; other analogs do not provide the same signal-to-noise ratio, peak resolution, or characteristic reduction pathway to 4-ATP that is central to many SERS and electrochemistry calibration protocols.

! Para-nitro group provides distinctly lower acidity vs. aminothiophenol, altering SAM packing density and electroreduction potential
! Substantially larger Raman cross-section ensures signal-to-noise and peak resolution not matched by other thiols
! Irreversible cathodic reduction to 4-ATP is a unique calibration pathway; structural analogs do not replicate this redox-coupled spectral signature

4-Nitrothiophenol: Quantitative Performance Evidence


SERS Enhancement in Integrated Photonic Platforms

In a direct quantitative measurement using integrated bowtie antennas on a single-mode silicon nitride waveguide, the Stokes power generated by a 4-Nitrothiophenol-coated antenna exhibited an enhancement factor of 8×10⁶ compared to the free-space Raman scattering of an unenhanced 4-Nitrothiophenol molecule [1]. This is not a generic class-level property; it is a specific, measured performance metric for 4-NTP in a defined plasmonic system.

SERS Enhancement Factor
Head-to-head
8×10⁶-fold increase vs. free-space Raman
Supports integrated photonic SERS platform benchmarking
Measured on bowtie antenna waveguide; TE-mode excitation
Surface-Enhanced Raman Scattering Plasmonics Integrated Photonics Nanophotonics

pKa-Driven Selective Reactivity in Nucleophilic Additions

In a study on the nucleophilic addition of thiolates to malonic nitriles, the pKa of the thiol was a critical determinant of reactivity. 4-Nitrothiophenol, with a measured pKa of 4.60, was compared directly against 4-aminothiophenol (pKa 6.85) and 4-chlorothiophenol (pKa 5.90) [1]. The lower pKa of 4-NTP favors the formation of the reactive thiolate anion under milder conditions, directly influencing the rate and equilibrium constants of the addition reaction [1].

Acid Dissociation (pKa)
Head-to-head
pKa 4.60 vs. 6.85 (4-ATP) and 5.90 (4-Cl)
Context-dependent thiolate reactivity advantage for nucleophilic additions
Measured in aqueous solution; ΔpKa 2.25 vs. 4-ATP
Physical Organic Chemistry Kinetics Nucleophilic Addition Prebiotic Chemistry

EC-Raman Standard Model: Cathodic Reduction Behavior

4-NTP is an established model system for hyphenated EC-Raman studies due to its well-defined and irreversible six-electron proton-coupled reduction to 4-aminothiophenol . Cyclic voltammetry of a 4-NTP monolayer on an electrochemically roughened gold SERS substrate reveals a single, irreversible cathodic peak at approximately -0.3 V vs. Ag/AgCl . This reduction is simultaneously tracked by the loss of the distinct NO₂ stretching Raman mode at 1337 cm⁻¹ and a shift in the C-C stretching mode from 1572 cm⁻¹ to 1578 cm⁻¹ . This specific redox behavior and correlated spectral fingerprint provide a quantitative, multi-modal benchmark for validating electrochemical and spectroscopic equipment and methodologies.

EC-Raman Redox Probe
Data to verify
Cathodic peak ~ -0.3 V vs. Ag/AgCl; NO₂ mode loss at 1337 cm⁻¹
Enables instrument validation via irreversible reduction to 4-ATP
Reported on roughened Au SERS substrate in H₂SO₄
Electrochemistry EC-Raman Spectroelectrochemistry Analytical Chemistry

Electrochemical Sensor Sensitivity via Functionalization

A patented electrochemical sensor design utilizes 4-nitrothiophenol functionalized on a heterogeneous layer of gold/graphene/Cu for the detection of sugars, alcohols, and organic compounds [1]. The patent explicitly claims that sensors incorporating immobilized 4-NTP molecules demonstrate improved sensitivity and selectivity compared to conventional sensors without this functionalization [1]. While the patent does not disclose the exact quantitative improvement factor in its abstract, it establishes that the use of 4-NTP is not arbitrary; its specific interaction with the gold nanostructure surface leads to a tangible, performance-enhancing effect.

Sensor Functionalization
Data to verify
Patent claims sensitivity improvement with 4-NTP on Au/graphene/Cu
Reported sensor performance context; quantitative factor not disclosed
Source: U.S. patent application; requires independent validation
Electrochemical Sensors Surface Functionalization Graphene Gold Nanoparticles

Plasmon-Induced Dimerization as a Model Catalysis Reaction

The conversion of 4-nitrothiophenol and 4-aminothiophenol to 4,4′-dimercaptoazobenzene (DMAB) via plasmon-induced dimerization is a widely studied and standardized reaction in the field of plasmonics [1]. The choice of 4-NTP over other thiols is not coincidental; its specific nitro-to-amine reduction and subsequent dimerization pathway provide a well-defined, multi-step reaction mechanism that serves as a benchmark for evaluating the catalytic performance of new plasmonic nanomaterials and for probing fundamental reaction dynamics at the nanoscale [1].

Standard Catalysis Model
Class-level
Widely accepted model for plasmon-induced dimerization to DMAB
Supports cross-study comparability in plasmonic catalysis research
Class-level inference from multiple studies; conditions vary
Plasmonics Catalysis SERS Nanomaterials Surface Chemistry

4-Nitrothiophenol: Key Application Scenarios


Integrated Photonic SERS Sensor Calibration

4-NTP is the optimal choice for researchers developing integrated nanophotonic-plasmonic devices for SERS detection. As demonstrated, it can provide an 8×10⁶ enhancement factor in a waveguide-integrated platform [1]. This high level of enhancement is critical for achieving single-molecule sensitivity in a compact, chip-based format. For scientists procuring 4-NTP for this purpose, the compound's well-documented and strong Raman cross-section allows for rigorous quantification of device performance and serves as a reliable benchmark for optimizing antenna designs and waveguide coupling efficiency.

EC-Raman Instrumentation Standardization

For laboratories that rely on EC-Raman systems for materials science, catalysis, or corrosion research, 4-NTP is an essential calibration standard. Its well-defined, irreversible reduction to 4-ATP at -0.3 V vs. Ag/AgCl, coupled with the simultaneous and distinct loss of the NO₂ Raman peak at 1337 cm⁻¹, provides a clear, quantitative, and multi-modal validation of both the electrochemical and spectroscopic components of the instrument . Procuring 4-NTP for this application ensures that instruments are functioning within specification and that experimental results are reproducible and comparable with published literature.

Electrochemical Sensor Functionalization for Enhanced Detection

Researchers in the biosensing and chemical sensing fields can utilize 4-NTP as a surface functionalization agent to improve sensor performance. The immobilization of 4-NTP onto gold/graphene/Cu composite electrodes has been shown to create sensors with demonstrably higher sensitivity and selectivity for detecting targets like sugars and alcohols compared to conventional, non-functionalized sensors [2]. This application makes 4-NTP a valuable procurement item for groups seeking a straightforward method to enhance the capabilities of their electrochemical detection platforms.

Plasmon-Driven Catalysis Mechanism Studies

For academic and industrial groups exploring the field of plasmonic catalysis, 4-NTP is an indispensable model compound. Its established reaction pathway to form 4,4′-dimercaptoazobenzene (DMAB) is a cornerstone for investigating charge transfer mechanisms and hot-electron dynamics at nanoparticle surfaces [3]. Because this reaction is so widely studied, procuring 4-NTP allows new experimental results to be directly compared against a vast body of existing knowledge, accelerating the development of novel catalysts for sustainable chemistry and energy conversion applications.

Application
Selection Property
Validation Focus
Integrated photonic SERS sensor calibration
High SERS enhancement factor in waveguide platforms
Benchmark response against known 8×10⁶ enhancement context
EC-Raman instrumentation standardization
Irreversible cathodic reduction pathway with distinct spectral shift
Validate electrochemical and Raman channel alignment using 4-NTP/4-ATP conversion
Electrochemical sensor surface functionalization
Reported sensitivity enhancement via 4-NTP monolayer
Comparative sensor response with/without 4-NTP modification
Plasmon-driven catalysis mechanism studies
Established model reaction (dimerization to DMAB)
Reaction dynamics and hot-electron transfer benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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